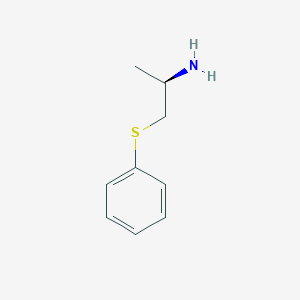

(R)-1-Phenylthio-2-propylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

(2R)-1-phenylsulfanylpropan-2-amine |

InChI |

InChI=1S/C9H13NS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1 |

InChI Key |

YAUHFKDKQAMMJE-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CSC1=CC=CC=C1)N |

Canonical SMILES |

CC(CSC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure R 1 Phenylthio 2 Propylamine and Its Analogs

Asymmetric Catalytic Synthesis Strategies

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful and versatile platform for the synthesis of enantiopure amines. The primary route to (R)-1-Phenylthio-2-propylamine via these methods involves the stereoselective transformation of a prochiral precursor, typically 1-phenylthio-2-propanone.

Enantioselective Reduction Pathways for Phenylthiopropylamine Precursors

A key strategy for synthesizing chiral amines is the asymmetric reduction of a corresponding prochiral ketimine or the reductive amination of a prochiral ketone.

Asymmetric Transfer Hydrogenation (ATH): This method has proven highly effective for the reduction of imines. For precursors of phenylthiopropylamine, this would involve the initial formation of an N-protected ketimine from 1-phenylthio-2-propanone, followed by enantioselective reduction. Ruthenium complexes featuring chiral ligands are often employed as catalysts. For instance, complexes of [RuCl₂(p-cymene)]₂ with chiral β-amino alcohol ligands, such as (1S,2R)-1-amino-2-indanol, have demonstrated high efficiency in the ATH of N-(diphenylphosphinyl)imines, achieving excellent yields and enantiomeric excesses (ee) up to 82%. mdpi.com The phosphinyl group is advantageous as it can be removed under mild acidic conditions to yield the free primary amine. mdpi.com

Asymmetric Hydrogenation: Direct asymmetric hydrogenation of ketones to chiral alcohols is a well-established transformation. nih.gov While this produces a chiral alcohol precursor, subsequent stereoinverting steps would be required to obtain the amine. A more direct route is the hydrogenation of a pre-formed imine or an in-situ generated imine during reductive amination. A patented method for analogous phenylisopropylamines involves the reaction of a phenylacetone (B166967) with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a diastereomeric mixture of imines, which are then reduced and deprotected to yield the desired chiral amine with high enantiomeric purity. google.com

The effectiveness of these reduction pathways relies heavily on the catalyst system, particularly the chiral ligand, which orchestrates the stereochemical outcome of the hydride transfer.

Asymmetric Amination and Functionalization Reactions

Asymmetric amination involves the direct introduction of an amino group into a prochiral molecule. While less common for this specific structural class than reductive pathways, methods like asymmetric hydroamination could be envisioned. More broadly, functionalization reactions on related scaffolds provide pathways to the target structure. For example, methodologies developed for the synthesis of β-substituted amino acids from prochiral α,β-unsaturated carbonyls, using Sharpless asymmetric dihydroxylation as the key chirality-inducing step, could be adapted. mdpi.com This involves the creation of a chiral epoxide or aziridine, followed by regioselective ring-opening with a sulfur nucleophile (e.g., thiophenol) to install the phenylthio group.

Another advanced strategy involves the hydrovinylation of vinyl arenes, which can be transformed into 2-arylpropionic acids. Subsequent Curtius or Schmidt rearrangements of these acids can yield highly valued 1-arylethyl amines in excellent yields and enantiopurities. nih.gov Adapting this to a thio-substituted vinyl arene could provide an alternative route to the target amine.

Chiral Ligand Design and Application in Asymmetric Synthesis of Phenylthiopropylamine Derivatives

The success of any asymmetric catalytic reaction hinges on the design of the chiral ligand. An effective ligand transfers its stereochemical information to the catalytic center, directing the substrate to bind in a specific orientation that favors the formation of one enantiomer over the other.

For the synthesis of chiral amines and their precursors, several classes of ligands have proven effective:

Phosphine Ligands: Chiral bidentate aminophosphine (B1255530) ligands are widely used in asymmetric catalysis. rsc.orgrsc.org Their modular synthesis allows for fine-tuning of both steric and electronic properties to optimize reactivity and selectivity for a specific transformation, such as asymmetric hydrogenation.

Oxazoline (B21484) and Imidazoline (B1206853) Ligands: C₂-symmetric ligands incorporating oxazoline or imidazoline moieties, often with a thiophene (B33073) backbone, have been successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylations. nih.gov These ligands are effective in creating a well-defined chiral environment around the metal center.

Chiral (Thio)ureas: These compounds can act as organocatalysts themselves or as ligands in metal-catalyzed reactions. researchgate.net They often function through hydrogen bonding interactions to activate and orient the substrate.

The rational design of these ligands involves creating a rigid scaffold to minimize conformational flexibility and positioning steric bulk to effectively shield one face of the prochiral substrate. The choice of donor atoms (e.g., P, N, S, O) influences the electronic properties of the metal catalyst, impacting its activity. For a substrate like 1-phenylthio-2-propanone, a ligand that can tolerate or even favorably interact with the sulfur atom would be particularly desirable.

Biocatalytic Approaches to Chiral Phenylthiopropylamines

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit exceptional enantio-, regio-, and chemoselectivity. For the synthesis of this compound, transaminases are the most relevant class of enzymes. nih.gov

Transaminase-Mediated Synthesis from Prochiral Ketones

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. diva-portal.org This reaction is particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones.

The synthesis of this compound would start from the prochiral ketone 1-phenylthio-2-propanone. An (R)-selective transaminase would then transfer an amino group to the ketone, producing the desired (R)-amine with typically very high enantiomeric excess (>99% ee). nih.govresearchgate.net This approach has been successfully applied to a range of structurally similar 1-phenylpropan-2-one derivatives. nih.gov

Key parameters for optimizing transaminase reactions include:

Enzyme Selection: A wide variety of commercially available (R)- and (S)-selective transaminases allows for access to either enantiomer of the target amine.

Amine Donor: Isopropylamine is a common choice as its co-product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards the product. diva-portal.org

Reaction Conditions: Factors such as pH, temperature, co-solvent addition (e.g., DMSO), and substrate loading must be optimized to maximize conversion and enzyme stability. nih.govresearchgate.net

The table below shows typical results for the transamination of 1-phenylpropan-2-one derivatives using (R)-selective transaminases, illustrating the potential of this method for the synthesis of the target phenylthio analog.

| Substrate (Ketone) | (R)-Transaminase Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1-phenylpropan-2-one | ArR-TA | 88 | >99 |

| 1-(3',4'-dichlorophenyl)propan-2-one | ArR-TA | 89 | >99 |

| 1-(3',4'-dimethylphenyl)propan-2-one | ArR-TA | 88 | >99 |

| 1-phenylpropan-2-one | AtR-TA | 76 | >99 |

Data adapted from studies on 1-phenylpropan-2-one analogs. ArR-TA and AtR-TA are designations for specific (R)-selective transaminase biocatalysts. nih.gov

Whole-Cell Biocatalysis for Enantioselective Production

While isolated enzymes can be used, it is often more cost-effective and operationally simple to use whole microbial cells that have been engineered to overexpress the desired enzyme, such as a transaminase. nih.gov This approach avoids costly and time-consuming enzyme purification.

Advantages of whole-cell biocatalysis include:

Cofactor Regeneration: Many enzymatic reactions require expensive cofactors (e.g., PLP for transaminases). Within a whole cell, the cellular machinery can regenerate these cofactors naturally, reducing process costs. nih.gov

Enzyme Stability: The cellular environment can protect the enzyme from degradation, leading to higher stability and operational lifetimes compared to the isolated enzyme.

Process Simplification: The whole cells can be easily immobilized, allowing for their use in continuous-flow reactors and simplifying separation from the reaction product. nih.govresearchgate.net

The application of immobilized whole-cell biocatalysts expressing (R)-transaminase activity for the synthesis of 1-arylpropan-2-amines has been demonstrated to be highly effective, achieving high conversions and nearly perfect enantioselectivity. nih.govresearchgate.net This same established workflow is directly applicable for the efficient and sustainable production of enantiomerically pure this compound from its corresponding ketone precursor.

Optimization of Biocatalytic Reaction Parameters (e.g., pH, Temperature, Enzyme Loading)

The efficiency and stereoselectivity of biocatalytic methods for producing enantiomerically pure amines are highly dependent on the optimization of key reaction parameters. Factors such as pH, temperature, enzyme loading, and substrate concentration must be carefully controlled to maximize yield and enantiomeric excess (ee). Biocatalysis offers a sustainable alternative to traditional chemical synthesis, operating under mild conditions with high selectivity.

The optimization process is typically systematic, involving the individual variation of each parameter while others are kept constant, followed by multi-parameter analysis using methodologies like Response Surface Methodology (RSM).

pH: The pH of the reaction medium directly influences the ionization state of both the enzyme's active site residues and the substrate, which is critical for substrate binding and catalytic activity. Most enzymes exhibit a narrow optimal pH range. For instance, transaminases used in the synthesis of chiral amines often perform optimally in slightly alkaline conditions (pH 7.0-8.0) to facilitate the transamination cascade.

Temperature: Reaction temperature affects enzyme stability and activity. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and loss of function. The optimal temperature is a balance between achieving a high reaction velocity and maintaining the enzyme's structural integrity over the course of the reaction. For many hydrolases and transaminases, this temperature lies between 30°C and 50°C.

Enzyme Loading: The concentration of the biocatalyst is a crucial factor. Increasing the enzyme loading can lead to higher conversion rates in a shorter time. However, beyond a certain point, the reaction rate may not increase proportionally due to substrate limitation or mass transfer issues. From an economic perspective, minimizing enzyme loading is essential for developing a cost-effective process.

Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency. Therefore, optimizing the initial substrate concentration or employing a fed-batch strategy is often necessary. For enzymes like transaminases, the concentration of the amino donor and the cofactor pyridoxal-5′-phosphate (PLP) must also be optimized to push the reaction equilibrium towards product formation.

The interplay of these parameters is critical for the successful implementation of a biocatalytic route for synthesizing this compound.

Table 1: General Effects of Reaction Parameter Optimization in Biocatalysis

| Parameter | General Optimal Range | Positive Effects of Optimization | Negative Effects of Deviation |

|---|---|---|---|

| pH | 6.0 - 9.0 (Enzyme-dependent) | Maximizes enzyme activity and stability; ensures correct ionization states. | Loss of activity due to denaturation or incorrect protonation of active site. |

| Temperature | 30°C - 50°C (Enzyme-dependent) | Increases reaction rate. | Enzyme denaturation and loss of activity at higher temperatures; slow rates at lower temperatures. |

| Enzyme Loading | Process-specific | Reduces reaction time; increases conversion. | High cost; potential for mass transfer limitations. |

| Substrate Conc. | Process-specific | Higher product yield per batch. | Substrate inhibition; reduced enzyme efficiency. |

Classical Resolution Techniques for Racemic Phenylthiopropylamine Mixtures

Dynamic Kinetic Resolution Processes in Chiral Amine Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of classical kinetic resolution. google.com DKR combines the selective reaction of one enantiomer (kinetic resolution) with the simultaneous in-situ racemization of the unreacted, slower-reacting enantiomer. google.com This allows for the potential conversion of 100% of the starting racemic mixture into a single, enantiomerically pure product.

For chiral primary amines like 1-phenylthio-2-propylamine, a common DKR approach is a chemoenzymatic process. This typically involves two catalysts:

An enzyme , often a lipase (B570770) such as Candida antarctica lipase B (CALB), which selectively acylates one of the amine enantiomers (e.g., the R-enantiomer) at a much faster rate than the other.

A racemization catalyst , frequently a transition metal complex like a ruthenium-based catalyst (e.g., Shvo's catalyst), which continuously converts the unreacted S-enantiomer back into the racemic mixture.

As the R-enantiomer is consumed by the enzyme, the racemization of the remaining S-enantiomer replenishes the R-enantiomer, allowing the enzymatic reaction to proceed until, theoretically, all of the initial racemic amine is converted into the acylated R-enantiomer. The final step is the hydrolysis of the resulting amide to yield the enantiomerically pure this compound. The efficiency of the DKR process depends on the careful selection of the enzyme, racemization catalyst, acyl donor, and reaction conditions to ensure that the rate of racemization is comparable to or faster than the rate of the enzymatic resolution.

Table 2: Key Components of a Typical DKR System for Primary Amines

| Component | Example | Function |

|---|---|---|

| Enzyme | Candida antarctica Lipase B (CALB) | Enantioselectively acylates one amine enantiomer. |

| Racemization Catalyst | Ruthenium complexes (e.g., Shvo's catalyst) | Racemizes the unreacted amine enantiomer in situ. |

| Acyl Donor | Isopropyl acetate, Alkyl methoxyacetates | Provides the acyl group for the enzymatic reaction. |

| Solvent | Toluene, Tetrahydrofuran (THF) | Provides a suitable medium for both catalysts to function. |

Chromatographic Enantioseparation Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica (B1680970) gel).

When the racemic mixture of 1-phenylthio-2-propylamine is passed through the HPLC column, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation.

Several types of CSPs are commercially available and are effective for the resolution of chiral amines and their derivatives:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support. They offer broad applicability for a wide range of chiral compounds, including amines.

Protein-based CSPs: These phases use proteins, such as cellobiohydrolase (CBH), immobilized on silica. They are particularly effective for separating the enantiomers of basic drugs and compounds containing basic nitrogen atoms.

Cyclodextrin-based CSPs: These utilize cyclodextrins as chiral selectors. The hydrophobic cavity of the cyclodextrin (B1172386) allows for inclusion complex formation, which, along with interactions at the rim, contributes to chiral recognition.

The choice of mobile phase (e.g., normal-phase, reversed-phase, or polar organic mode), its composition, flow rate, and the column temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Enantioseparation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Common Applications |

|---|---|---|---|

| Polysaccharide | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Alcohol) | Broad range of racemates, including amines, acids, and neutral compounds. |

| Protein | Cellobiohydrolase (CBH) | Reversed Phase (Aqueous buffers/Acetonitrile) | Basic and amphiprotic compounds, particularly pharmaceuticals. |

| Cyclodextrin | β-Cyclodextrin derivatives | Reversed Phase, Polar Organic | Aromatic compounds, compounds capable of forming inclusion complexes. |

Synthetic Routes to Phenylthiopropylamine Scaffolds and Derivatives

Construction of the Phenylthio-Propylamine Backbone

The synthesis of the racemic 1-phenylthio-2-propylamine backbone is a foundational step prior to chiral resolution or asymmetric synthesis. A logical and versatile synthetic approach involves the construction of the core phenyl-propylamine structure followed by the introduction of the phenylthio moiety.

A common strategy begins with the synthesis of the key intermediate, phenylacetone (also known as phenyl-2-propanone). Phenylacetone can be prepared through various established methods, such as the reaction of phenylacetic acid with acetic acid in the gas phase over a metal oxide catalyst.

Once phenylacetone is obtained, the amine functionality is introduced via reductive amination. This is a two-step process that is often performed in a single pot. First, phenylacetone is reacted with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine. Second, this imine is reduced in situ to the corresponding primary amine, 1-phenyl-2-propylamine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

With the racemic 1-phenyl-2-propylamine backbone constructed, the final key step is the introduction of the phenylthio group. A standard method to achieve this is through a nucleophilic substitution reaction. This could involve, for example, the reaction of thiophenol with a suitably functionalized precursor, such as 1-chloro-1-phenyl-2-propylamine or a related derivative, where the phenylthio group displaces a leaving group on the phenyl ring. Alternatively, electrophilic aromatic substitution on the 1-phenyl-2-propylamine ring could be employed, though this may present challenges with regioselectivity and require protection of the amine group. This multi-step sequence provides a reliable route to the racemic phenylthio-propylamine scaffold, which can then be subjected to the resolution techniques described previously.

Functional Group Interconversions on the Phenylthiopropylamine Moiety

Once the core this compound structure is obtained, functional group interconversions can be performed to synthesize a variety of derivatives. These transformations can target the primary amine or the phenylthio group, allowing for the exploration of the chemical space around the core scaffold.

The primary amine is a versatile functional handle. It can undergo a wide range of reactions, including:

N-Alkylation: Introduction of alkyl groups to generate secondary or tertiary amines.

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

N-Sulfonylation: Synthesis of sulfonamides by reacting with sulfonyl chlorides.

Diazotization: Conversion of the amine to a diazonium salt, which can then be displaced by various nucleophiles, although this is less common for simple alkylamines.

The phenylthio group can also be modified. Oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and steric bulk of the molecule.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Benzyl bromide, K2CO3 | N-Alkylation | (R)-N-Benzyl-1-phenylthio-2-propylamine |

| This compound | Acetyl chloride, Et3N | N-Acylation | (R)-N-(1-(Phenylthio)propan-2-yl)acetamide |

| This compound | m-CPBA (1 equiv.) | Oxidation | (R)-1-(Phenylsulfinyl)-2-propylamine |

This is an interactive data table showing examples of functional group interconversions.

Synthesis of Related Phenylthio-Containing Amine Analogs

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. These analogs can feature variations in the aromatic ring of the phenylthio group, the length of the alkyl chain, or the substitution pattern on the amine.

For instance, substituted thiophenols can be used in the initial synthetic steps to introduce a range of functional groups onto the phenyl ring. Electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule.

Furthermore, analogs with different alkyl chain lengths or branching patterns can be synthesized by starting with appropriately substituted precursors. For example, using a butenyl instead of a propenyl derivative in the initial steps would lead to a phenylthio-butylamine analog.

The synthesis of glycoside analogs has also been explored, where complex sugar moieties are attached to a core structure, in some cases involving a methylthio-purine scaffold. researchgate.net While structurally different, these syntheses highlight the modularity of building complex molecules around a thioether-containing core. The alkylation of a 9-amino-6-(methylthio)-9H-purine with functionalized alkyl halides, followed by further transformations, demonstrates a strategy for creating diverse analogs. researchgate.net

| Thiophenol Derivative | Alkene Precursor | Product Analog |

| 4-Chlorothiophenol | 1-bromo-2-propene | (R)-1-(4-Chlorophenylthio)-2-propylamine |

| 4-Methoxythiophenol | 1-bromo-2-propene | (R)-1-(4-Methoxyphenylthio)-2-propylamine |

| Thiophenol | 1-bromo-2-butene | (R)-1-Phenylthio-2-butylamine |

This is an interactive data table providing examples of synthetic pathways to related analogs.

Role of R 1 Phenylthio 2 Propylamine As a Chiral Building Block in Advanced Organic Synthesis

Stereoselective Introduction of the Phenylthio-Propylamine Unit

The synthesis of chiral β-amino sulfides, such as (R)-1-Phenylthio-2-propylamine, is crucial for their application as building blocks. Several stereoselective methods have been developed to introduce the key structural motifs present in this compound.

One primary strategy involves the nucleophilic ring-opening of chiral aziridines with thiophenol or its derivatives. This approach is effective because the aziridine ring is strained and susceptible to attack by nucleophiles like thiolates. The stereochemistry of the starting aziridine dictates the stereochemistry of the product in a predictable manner, typically proceeding through an S(_N)2 mechanism, which results in an inversion of configuration at the site of nucleophilic attack.

Another powerful method is the asymmetric hydrogenation of prochiral imines . This is one of the most direct and atom-economical methods for preparing chiral amines. nih.gov Transition metal catalysts featuring chiral ligands are employed to hydrogenate imines derived from 1-phenylthio-2-propanone, leading to the desired chiral amine with high enantioselectivity. nih.gov

Furthermore, the intermolecular aminothiolation of alkenes represents a direct route to β-amino sulfides. frontiersin.org Recent advances have enabled metal-free, three-component reactions of alkenes, nitrogen sources (azoles), and a sulfur source (Bunte salts) to construct the β-amino sulfide (B99878) scaffold. frontiersin.org Achieving asymmetry in such reactions often relies on chiral catalysts to control the facial selectivity of the addition to the double bond.

Below is a table summarizing common synthetic strategies for chiral β-amino sulfides.

| Method | Description | Key Features | Stereocontrol |

| Aziridine Ring-Opening | Nucleophilic attack of a thiol on a chiral, activated aziridine. | High regioselectivity and stereospecificity. | Substrate-controlled (depends on enantiopure aziridine). |

| Asymmetric Imine Reduction | Catalytic hydrogenation or transfer hydrogenation of a prochiral imine. | High yields and enantioselectivities. nih.gov | Catalyst-controlled (depends on chiral ligand/catalyst). |

| Conjugate Addition | Michael addition of an amine to a vinyl thioether or a thiol to an enamine. | Forms C-N and C-S bonds in a controlled manner. | Can be substrate or catalyst-controlled. |

| Alkene Aminothiolation | Direct difunctionalization of an alkene with nitrogen and sulfur sources. frontiersin.org | High atom economy, direct access from simple starting materials. frontiersin.org | Typically requires a chiral catalyst for enantioselectivity. |

Application in the Construction of Complex Chiral Molecules

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of more complex chiral structures. The primary amine can act as a nucleophile or be converted into a wide range of functional groups, while the phenylthio moiety can be oxidized, eliminated, or participate in radical reactions, providing significant synthetic flexibility.

Asymmetric Annulation Reactions Involving Phenylthio Moieties

Asymmetric annulation reactions are powerful tools for the construction of cyclic molecules with high stereocontrol. While direct examples involving this compound are not extensively documented, its structural features make it a suitable candidate for several classes of diastereoselective cyclization reactions. The chiral center inherent in the molecule can direct the stereochemical outcome of ring-forming steps.

One relevant class of reactions is the Pictet-Spengler reaction , which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines or tetrahydro-β-carbolines. nih.govmdpi.comnih.govresearchgate.net By analogy, a derivative of this compound, where the phenylthio group is part of a larger aromatic system, could undergo a diastereoselective Pictet-Spengler cyclization. mq.edu.au The existing stereocenter would influence the facial selectivity of the intramolecular attack on the iminium ion intermediate, thereby controlling the stereochemistry of the newly formed ring. nih.govnih.gov

Cascade reactions, where multiple bonds are formed in a single operation, are another area where this building block could be applied. For example, a Michael addition initiated by the amine group could be followed by an intramolecular cyclization, with the stereochemistry of the final product being influenced by the (R)-propylamine backbone. rsc.org

Incorporation into Multicyclic and Heterocyclic Systems

The dual functionality of this compound makes it a versatile precursor for a variety of nitrogen- and sulfur-containing heterocyclic and multicyclic systems. The synthesis of chiral nonaromatic nitrogen heterocycles is an active area of research, and intramolecular reactions are a key strategy. mdpi.com

The amine can serve as the nitrogen source for heterocycles like piperidines, pyrrolidines, or azepines. rsc.org For instance, N-alkylation with a suitable dielectrophile could be followed by an intramolecular cyclization. The phenylthio group can play a crucial role in these transformations. It can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a good leaving group in a subsequent cyclization step or facilitate cyclization via a Pummerer reaction-type mechanism.

A general approach to synthesizing chiral nitrogen heterocycles from β-aminothioethers is outlined below:

N-Functionalization : The primary amine of this compound is functionalized with a chain containing a reactive site (e.g., an alkene or an electrophile).

Key Cyclization Step : An intramolecular reaction is triggered. This could be a radical cyclization, where a radical generated elsewhere in the molecule adds to a double bond positioned by the thioether, or an electrophilic cyclization.

Stereochemical Control : The stereocenter of the original building block directs the formation of new stereocenters during the cyclization, leading to a diastereomerically enriched product.

This strategy allows for the creation of complex ring systems where the stereochemistry is directly derived from the starting chiral building block.

Utilization in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally related compounds for screening in drug discovery and materials science. wustl.edu Chiral building blocks like this compound are highly valuable in this context as they allow for the creation of libraries of enantiomerically defined compounds.

Generation of Diverse Amine Compounds with Defined Chirality

Diversity-oriented synthesis aims to create collections of molecules with high structural and stereochemical diversity. frontiersin.org this compound serves as an excellent starting point for generating a library of chiral amines. The primary amine group is a key functional handle that can be readily modified through a variety of reactions, while the stereocenter at the adjacent carbon remains intact.

Common reactions for diversification include:

Acylation : Reaction with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas.

Reductive Amination : Reaction with a library of aldehydes or ketones to generate a wide array of secondary amines.

Alkylation : Reaction with various alkylating agents to produce secondary and tertiary amines.

By performing these reactions in a parallel or split-and-pool synthesis format, a large library of new chiral compounds based on the this compound core can be efficiently generated.

| Reaction Type | Reagent Library | Product Class | Point of Diversity |

| Acylation | Carboxylic Acids (R¹-COOH) | Amides | R¹ |

| Sulfonylation | Sulfonyl Chlorides (R²-SO₂Cl) | Sulfonamides | R² |

| Reductive Amination | Aldehydes (R³-CHO) | Secondary Amines | R³ |

| Urea Formation | Isocyanates (R⁴-NCO) | Ureas | R⁴ |

Scaffold-Based Combinatorial Chemistry Approaches

In scaffold-based combinatorial chemistry, a central core structure (the scaffold) is decorated with various substituents to create a library of related molecules. nih.gov The rigid and stereochemically defined structure of this compound makes it an attractive scaffold.

In this approach, both the amine and the phenylthio group can be seen as points for diversification. The amine can be functionalized as described above. Simultaneously, the phenyl ring of the thioether can be modified. For example, if the starting material is a substituted thiophenol, a point of diversity is introduced on the aromatic ring. Alternatively, electrophilic aromatic substitution reactions could be performed on the phenyl ring of the scaffold itself, although this would require careful selection of reaction conditions to avoid side reactions with the amine and sulfur atoms.

This dual-functionalization strategy allows for the creation of a three-dimensional library of compounds, where substituents are varied at two distinct points on the scaffold, greatly increasing the structural diversity of the resulting library.

Mechanistic Investigations of Reactions Involving Phenylthiopropylamines

Elucidation of Reaction Pathways and Intermediates

No specific studies detailing the elucidation of reaction pathways and the identification of intermediates for reactions involving (R)-1-Phenylthio-2-propylamine were found. General mechanisms for analogous amines and thioethers can be hypothesized, but no experimentally or computationally verified pathways for this specific molecule have been reported.

Kinetic and Thermodynamic Analysis of Amine Reactivity

A search for kinetic and thermodynamic data for the reactivity of this compound yielded no specific results. There are no published rate constants, activation energies, or thermodynamic parameters for its reactions.

Studies on Stereocontrol and Enantioselectivity Mechanisms

There is no available research that specifically investigates the mechanisms of stereocontrol and enantioselectivity in reactions where this compound is a reactant or a product. While its chiral nature suggests it could be used in or formed through stereoselective processes, the specific mechanisms governing such transformations have not been documented.

Solvent Effects and Catalysis in Phenylthiopropylamine Reactions

No studies were found that specifically analyze the effects of different solvents or the application of various catalysts on the reaction outcomes of this compound. While general solvent and catalysis principles would apply, there is no specific data to create a detailed analysis for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-Phenylthio-2-propylamine, and how can enantiomeric purity be ensured?

- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models with Pistachio, Reaxys, and BKMS_METABOLIC databases) can predict feasible one-step or multi-step routes . For enantiomeric purity, asymmetric synthesis employing chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) is recommended. Post-synthesis characterization via chiral HPLC or polarimetry validates stereochemical integrity .

Q. How should researchers characterize this compound to confirm structural and chemical properties?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone structure and sulfur substitution. Mass spectrometry (ESI-TOF or GC-MS) verifies molecular weight . Differential scanning calorimetry (DSC) or X-ray crystallography (if crystals are obtainable) determines thermal stability and solid-state conformation .

Q. What biological activity screening strategies are appropriate for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors relevant to phenylalkylamine derivatives (e.g., adrenergic or dopaminergic receptors). Use radioligand binding assays or calcium flux measurements in transfected HEK293 cells. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against off-target receptors minimize false positives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for amine derivatives: use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (argon) to prevent oxidation. Acute toxicity screening (e.g., zebrafish embryo assays) informs hazard classification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. Use meta-analysis to reconcile variability in receptor affinity data (e.g., batch purity, assay conditions). Cross-validate findings with orthogonal methods (e.g., in silico docking vs. functional assays) .

Q. What computational strategies predict the metabolic fate of this compound?

- Methodological Answer : Employ in silico tools like SwissADME or ADMET Predictor™ to model Phase I/II metabolism (e.g., sulfur oxidation, glucuronidation). Validate predictions with microsomal stability assays (human liver microsomes + NADPH) and UPLC-MS/MS metabolite identification .

Q. How does the thioether group in this compound influence its pharmacokinetics compared to oxygen analogs?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models. Measure logP (octanol-water partitioning) to assess lipophilicity changes. Use LC-MS/MS to quantify plasma half-life (t₁/₂) and tissue distribution. Sulfur’s electron-withdrawing effects may alter blood-brain barrier penetration .

Q. What experimental designs are optimal for studying long-term toxicity or cumulative effects?

- Methodological Answer : Adopt a longitudinal panel design with three waves: acute (1 week), subacute (1 month), and chronic (6 months) dosing in a relevant model (e.g., Sprague-Dawley rats). Monitor biomarkers (e.g., liver enzymes, oxidative stress markers) and histopathology. Use structural equation modeling (SEM) to analyze dose-time-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.